molecular formula C9H10N4O3 B217808 Activins CAS No. 104625-48-1

Activins

Cat. No.: B217808
CAS No.: 104625-48-1
M. Wt: 406.6 g/mol
InChI Key: UBWXUGDQUBIEIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics of Activins

Molecular Composition and Subunit Classification

This compound are homodimers or heterodimers of β-subunits, with five distinct β-subunit variants identified in mammals: βA, βB, βC, βD, and βE. These subunits share conserved cysteine residues that form disulfide bonds critical for dimerization and structural stability.

Beta Subunit Variants
Subunit Sequence Identity (%) Key Features
βA 63% with βB Forms Activin A (βA-βA) and heterodimers with βB/βC
βB 65% with βC Forms Activin B (βB-βB) and heterodimers with βA
βC 62% with βD/βE Limited bioactivity as homodimer; regulates Activin A via heterodimerization (βC-βA)
βD Non-mammalian specific Identified in Xenopus laevis; not bioactive in mammals
βE 45-60% with βA/βB Linked to muscle development; shares 20-40% identity with other TGF-β ligands

The βA and βB subunits exhibit the highest sequence similarity (63%), forming the most bioactive activin dimers. In contrast, βC, βD, and βE share closer homology with each other (62%) and display distinct functional roles, such as modulating activin A bioavailability.

Dimeric Configurations

This compound form through disulfide-linked dimerization of β-subunits, yielding distinct bioactive isoforms:

Activin Subunit Composition Bioactivity
A βA-βA Strong FSH stimulation, SMAD2/3 activation
B βB-βB Similar potency to Activin A in FSH release
AB βA-βB Intermediate activity; less studied
C βC-βC Minimal bioactivity; regulates Activin A through heterodimerization
E βE-βE Limited functional characterization

Heterodimers like Activin AB and AC (βA-βC) exhibit reduced signaling efficacy compared to homodimers, highlighting the importance of subunit pairing in functional specificity.

Disulfide Bond Architecture and Quaternary Structure

This compound adopt a cystine-knot fold stabilized by a single interchain disulfide bond (Cys80 in βA) and intrachain bonds within each β-subunit. The quaternary structure involves:

  • Finger regions : Hydrophobic domains responsible for receptor binding.
  • Wrist region : Flexible linker connecting the fingers to the mature domain.
  • Dimer interface : Hydrophobic residues (Val82, Pro83, Leu86) mediate subunit association.

Crystallographic studies reveal a compact, folded-back conformation distinct from the extended structures of TGF-β and BMP ligands. This flexibility may enable dynamic receptor interactions.

Activin Receptor Complexes

Type I and Type II Serine/Threonine Kinase Receptors

Activin signaling relies on two receptor types:

Receptor Type Subtypes Key Functions
Type II ACVR2A, ACVR2B Ligand binding, transphosphorylation of Type I receptors
Type I ACVR1, ACVR1B, ACVR1C SMAD2/3 phosphorylation, intracellular signaling

Type II receptors (e.g., ACVR2B) bind activin with higher affinity than Type I receptors (e.g., ACVR1C), initiating signal transduction via receptor dimerization.

Structural Determinants of Receptor-Ligand Specificity

Activin-receptor interactions are governed by:

  • Type II Receptor Binding :
    • ActRIIB binds the outer edges of activin’s finger regions via residues Thr265 and Phe247.
    • A unique salt bridge between Lys334 (activin) and Glu94 (ActRIIB) enhances specificity.
  • Type I Receptor Recruitment :
    • The β4–β5 loop in Type I receptors (e.g., Alk5) interacts with activin’s fingertips, mediated by residues like Phe84.
    • Mutations in this loop (e.g., Phe84Ala) abolish signaling without affecting TGF-β binding.
Comparative Analysis with TGF-β Superfamily Members
Feature This compound TGF-β BMPs
Dimer Conformation Compact, flexible Extended Rigid
Type I Receptors Alk4, Alk5 (SMAD2/3) TβRI (SMAD2/3) Alk3, Alk6 (SMAD1/5/8)
Signaling Pathway Low-affinity Type I binding High-affinity Type I binding Cooperative receptor interactions
Ligand Flexibility Disordered wrist region Structured wrist Structured wrist

This compound differ from BMPs in their ability to form heterodimers (e.g., Activin AB) and exhibit lower Type I receptor affinity, requiring cooperative Type II interactions.

Properties

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWXUGDQUBIEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859051
Record name 3-Oxoestr-4-en-17-yl 3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mammalian Cell Cultures: Gold Standard for Bioactive Activins

Chinese hamster ovary (CHO) cells remain the dominant platform for producing bioactive activin A due to their ability to perform proper protein folding, disulfide bond formation, and post-translational modifications. Stable transfection with the inhibin/activin βA-subunit cDNA enables secretion of mature activin A into serum-free media, with yields reaching 0.22 g/L in optimized fed-batch bioreactor processes. This system avoids misfolding issues common in prokaryotic systems and ensures the dimeric structure required for receptor binding.

Yeast Platforms: Cost-Effective Alternatives

Pichia pastoris has emerged as a scalable, cost-effective alternative for activin A production. Engineered strains secrete recombinant human activin A (rACT) at levels sufficient for industrial applications, with biological activity confirmed via ovarian mass induction in mammal models. While yields are lower than CHO systems (~50 mg/L), the absence of mammalian cell culture costs makes this platform viable for research-grade activin production.

Bacterial Refolding Strategies

Escherichia coli facilitates rapid production of activin-binding proteins like the FLRG fusion domain, which are critical for affinity purification. However, activin itself requires refolding from inclusion bodies due to the absence of eukaryotic chaperones. A protocol involving urea denaturation and redox shuffling achieves ~30% recovery of bioactive activin A, though with higher aggregation risks compared to mammalian systems.

Table 1: Comparison of Recombinant Expression Systems

Host SystemYield (g/L)AdvantagesLimitations
CHO Cells0.22Native folding, high bioactivityHigh cost, complex media
Pichia pastoris0.05Low cost, scalableLower yields, glycosylation differences
E. coli0.01Rapid production, low costRequires refolding, aggregation

Purification Techniques: Affinity Chromatography Dominance

FLRG/Follistatin Affinity Columns

The second follistatin domain of FLRG binds activin A with high specificity, enabling single-step purification from CHO cell supernatants. Immobilizing histidine-tagged FLRG fragments on nickel-NTA resins achieves >99% purity, bypassing traditional ion-exchange and hydrophobic interaction steps. This method reduces processing time from days to hours while maintaining bioactivity, as confirmed by p3TP-lux reporter assays.

Monoclonal Antibody-Based Purification

Anti-activin A monoclonal antibodies (e.g., 3D9) coupled to Affi-gel 10 matrices selectively capture mature activin dimers from crude supernatants. Elution at pH 2.5 yields 28 kDa activin A with minimal pro-domain contamination, though antibody costs limit scalability.

Hybrid Strategies for Industrial-Scale Production

Combining affinity chromatography with size-exclusion polishing steps achieves GMP-grade activin A suitable for cell therapies. A CHO-derived process using FLRG affinity followed by Superdex 200 chromatography attains 47% recovery rates and <0.1% host cell protein residuals.

Table 2: Purification Workflow Efficiency

MethodPurity (%)Recovery (%)Throughput (mg/day)
FLRG Affinity>9947500
Antibody Affinity9535100
Ion Exchange9025200

Structural Insights Guiding Production Optimization

Pro-Domain Interactions and Proteolytic Activation

Activin A is synthesized as a precursor (pro-activin) requiring furin-mediated cleavage to release the mature dimer. Structural studies reveal that the pro-domain stabilizes the latent complex via a cross-armed conformation, which is disrupted by proteolysis. Engineering HRV 3C protease sites into pro-activin enables controlled in vitro activation, yielding mature activin with EC50 values matching native protein (21 pM).

Follistatin Binding and Antagonist Challenges

Follistatin binds activin A with near-irreversible kinetics, obstructing receptor-binding surfaces. Co-crystallization studies show two follistatin molecules enveloping the activin dimer, necessitating stringent removal during purification to prevent false negatives in bioassays.

Bioactivity Validation and Functional Assays

In Vitro Signaling Potency

Purified activin A induces SMAD2/3 phosphorylation in reporter cell lines (e.g., p3TP-lux), with typical EC50 values of 3.9–21 ng/mL. Batch consistency is validated via dose-response curves, where deviations >15% indicate aggregation or pro-domain contamination.

In Vivo Superovulation Models

Submicromolar doses of yeast-derived activin A increase ovarian mass and ovulation rates in rodents, confirming in vivo bioactivity . These assays remain critical for lot release in reproductive applications.

Chemical Reactions Analysis

Types of Reactions

Activins undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reproductive Health

Activins are essential regulators of reproductive functions. They influence gonadal development, folliculogenesis, and hormone secretion from the pituitary gland. Notably, activin A has been shown to stimulate follicle-stimulating hormone (FSH) release from gonadotropes, making it a critical player in reproductive endocrinology.

Case Study: Activin A in Ovarian Function

Research indicates that activin A levels correlate with ovarian function and may serve as a biomarker for ovarian reserve. In studies involving women undergoing in vitro fertilization, higher serum activin A concentrations were associated with better ovarian response and embryo quality .

Inflammation and Immune Response

Activin A is implicated in the inflammatory response and has been identified as a key mediator in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Its levels increase significantly during inflammatory challenges, suggesting a role in modulating immune responses.

Case Study: Activin A in Septicemia

A study demonstrated that blocking activin A's action using follistatin improved survival rates in mouse models of septicemia. Mice treated with follistatin exhibited reduced levels of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-6 (IL-6), indicating that activin A contributes to the severity of inflammation .

Cancer Therapy

This compound have been associated with tumor progression and cachexia in various cancers. Their overexpression correlates with poor prognosis in patients with ovarian, colon, and breast cancers. Consequently, targeting activin signaling presents a potential therapeutic strategy.

Case Study: Activin A Inhibitor STM 434

The first-in-human trial of STM 434, a soluble receptor ligand trap targeting activin A, revealed its potential to increase lean body mass in patients with cancer cachexia despite not achieving significant clinical responses. This highlights the need for further exploration of activin inhibitors as metabolic modulators .

Neuroprotection and Brain Injury

Recent studies have highlighted the protective effects of activin A against brain injury. It promotes oligodendrocyte differentiation and myelination, suggesting its application in neurodegenerative diseases.

Case Study: Activin A in Myelination

In vitro experiments showed that treatment with recombinant activin A significantly increased the number of mature oligodendrocytes and enhanced myelin formation in co-cultures of neurons and oligodendrocyte precursor cells. This suggests that activin A could be a promising therapeutic target for conditions like multiple sclerosis .

Therapeutic Potential and Future Directions

Given the diverse roles of this compound across different biological systems, their therapeutic potential is vast. Current research focuses on developing inhibitors that can selectively modulate activin activity without disrupting other TGF-β family members.

Application AreaKey FindingsPotential Therapeutics
Reproductive HealthActivin A correlates with ovarian function; potential biomarker for fertilityFollistatin
InflammationActivin A enhances inflammatory cytokine production; blocking improves survival in sepsis modelsFollistatin
CancerOverexpression linked to poor prognosis; targeting may mitigate cachexiaSTM 434
NeuroprotectionPromotes oligodendrocyte differentiation; potential treatment for demyelinating diseasesRecombinant Activin A

Mechanism of Action

Activins exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then interacts with specific DNA sequences to regulate the expression of certain genes. This leads to increased protein synthesis, nitrogen retention, and muscle growth. Additionally, this compound increases red blood cell production and bone mineral density .

Comparison with Similar Compounds

Comparison with Similar Compounds

Activins share structural and functional similarities with other TGF-β superfamily members but exhibit distinct roles in signaling and regulation. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Proteins

Compound Structure Receptors Signaling Pathway Key Functions Regulatory Mechanisms
This compound β-subunit homodimers or heterodimers ACTRIIA/B + ALK4/7 SMAD2/3 FSH regulation, embryogenesis, inflammation, fibrosis Follistatin, FSTL3, and inhibin
Inhibins α-β heterodimers (α-βA or α-βB) Betaglycan + ACTRIIA/B Antagonizes SMAD2/3 Suppresses FSH, antagonizes activin and BMP signaling Competes for activin receptors
TGF-β Homodimers of TGF-β1/2/3 TGFBRII + ALK5 SMAD2/3 Immune suppression, fibrosis, epithelial-mesenchymal transition Latency-associated peptide (LAP)
BMPs Homodimers (e.g., BMP2/4/7) BMPRII + ALK1/2/3/6 SMAD1/5/8 Bone formation, embryogenesis, hematopoiesis Noggin, chordin
Follistatin Single-chain glycoprotein Binds this compound, BMPs Neutralizes ligands Blocks activin and BMP receptor interactions, regulates bioavailability Feedback inhibition via activin levels

This compound vs. Inhibins

  • Structural Differences : this compound are β-subunit dimers, whereas inhibins are α-β heterodimers .
  • Functional Antagonism : Inhibins suppress FSH by competing with this compound for receptor binding via betaglycan, a co-receptor that sequesters ACTRII . Inhibins can also antagonize BMPs that require ACTRII .
  • Regulation : Inhibin production is FSH-dependent, creating a negative feedback loop .

This compound vs. TGF-β

  • Receptor Specificity : TGF-β signals through TGFBRII/ALK5, while this compound use ACTRII/ALK4/7 .
  • Pathway Overlap: Both activate SMAD2/3 but differ in biological roles. TGF-β is central to immunosuppression and fibrosis, whereas this compound modulate inflammation and tissue repair .

This compound vs. BMPs

  • Signaling Pathways : BMPs activate SMAD1/5/8, while this compound activate SMAD2/3. However, this compound can exhibit dual specificity by signaling via ALK2 (a BMP receptor) in certain contexts .
  • Developmental Roles : BMPs drive bone morphogenesis, whereas this compound regulate organ branching (e.g., lungs, glands) .

This compound vs. Follistatin

  • Functional Relationship : Follistatin is a dedicated activin antagonist, binding this compound with ~10-fold higher affinity than BMPs .
  • Clinical Relevance : Elevated activin A and follistatin levels correlate with COVID-19 severity, suggesting their role in cytokine storms .

Research Findings and Therapeutic Implications

Bone Metabolism : Teriparatide (a PTH analog) increases activin B and AB levels, which may counteract its bone-forming effects by promoting SMAD2/3 signaling .

Reproductive Health : Activin A enhances FSH synthesis and ovarian steroidogenesis, while inhibin suppresses these processes .

Cancer : Activin A promotes tumor progression in endometrial and prostate cancers, whereas activin C acts as a tumor suppressor .

COVID-19: The activin/follistatin axis is dysregulated in severe cases, with activin A and follistatin serving as prognostic markers .

Q & A

Q. How do activins initiate intracellular signaling, and what methods are used to study their receptor interactions?

this compound signal via type I (ALK-4, ALK-7) and type II (ActRII, ActRIIB) serine-threonine kinase receptors. Ligand binding triggers Smad2/3 phosphorylation, which complexes with Smad4 to regulate gene transcription. Methodologies include:

  • Co-immunoprecipitation to confirm receptor-ligand interactions .
  • Luciferase reporter assays (e.g., CAGA-luc) to measure Smad2/3 activation .
  • siRNA knockdown of specific receptors (e.g., ALK-4) to isolate signaling pathways in cell models like pancreatic β cells .

Q. What experimental approaches are used to distinguish activin isoforms (e.g., activin A vs. activin AB) in tissue samples?

Isoform-specific detection requires:

  • ELISA with antibodies targeting unique β-subunit combinations (e.g., βA-βA for activin A, βA-βB for activin AB) .
  • qRT-PCR to quantify βA (INHBA), βB (INHBB), and βE (INHBE) mRNA levels in malignant vs. normal tissues .
  • Immunohistochemistry (IHC) to localize isoforms in formalin-fixed tissues, validated with controls like siRNA-mediated β-subunit silencing .

Q. How do endogenous inhibitors like follistatin and inhibin modulate activin bioavailability in vitro?

  • Competitive binding assays using radiolabeled activin A to measure follistatin’s inhibitory capacity .
  • Co-culture systems (e.g., granulosa cells with inhibin-secreting Sertoli cells) to study paracrine regulation of FSH secretion .
  • Dose-response experiments to determine IC50 values for inhibin in blocking activin-induced Smad phosphorylation .

Advanced Research Questions

Q. How can researchers address contradictory findings on activin A’s role in cancer progression (e.g., tumor suppression vs. promotion)?

Context-dependent effects require:

  • Stage-specific profiling : Compare activin A levels in early vs. advanced colorectal cancer (CRC) using paired patient samples .
  • Smad4 status stratification : Classify tumors by Smad4 IHC scores (≤20th percentile = low Smad4) to identify Smad4-dependent vs. -independent mechanisms .
  • In vitro models : Treat Smad4-deficient (SW480) and Smad4-intact (HT29) CRC cells with activin A, then analyze cell cycle regulators (CCND1, p21) and apoptosis markers (Casp-3, survivin) .

Q. What strategies mitigate cross-talk between activin and other TGF-β family pathways (e.g., BMP, GDF) in mechanistic studies?

  • Receptor-specific inhibitors : Use small molecules like SB431542 (ALK-4/5/7 inhibitor) to isolate activin signaling from BMP/GDF pathways .
  • Conditional knockout models : Generate tissue-specific ALK-7 or ActRIIB deletions in mice to study developmental defects without BMP interference .
  • Transcriptomic profiling : RNA-seq of cells treated with activin A vs. BMP2 to identify pathway-specific target genes .

Q. How do this compound regulate embryonic morphogenesis, and what models are suitable for studying their spatiotemporal roles?

  • Ex vivo explant cultures : Use embryonic limb buds or Wolffian duct tissues to test activin’s role in branching morphogenesis .
  • Zebrafish mutants : CRISPR/Cas9-generated inhba/inhbb mutants to analyze craniofacial or neural crest defects .
  • Single-cell RNA-seq : Map activin signaling dynamics during mouse gastrulation to identify lineage-specific responses .

Methodological Challenges & Data Interpretation

Q. How should researchers control for follistatin interference when measuring bioactive activin levels in serum?

  • Heat treatment : Pre-incubate serum at 80°C to dissociate activin-follistatin complexes before ELISA .
  • Size-exclusion chromatography : Separate free activin from bound follistatin in biological fluids .
  • Spike-in recovery assays : Add recombinant activin A to serum and quantify recovery rates to validate assay accuracy .

Q. What statistical approaches resolve variability in activin signaling outputs across cell types?

  • Normalization to housekeeping genes : Use β-actin or GAPDH for qRT-PCR data, and total protein for Western blots .
  • Mixed-effects models : Account for batch effects in multi-site studies (e.g., tumor vs. adjacent normal tissues) .
  • Pathway enrichment analysis : Apply tools like GSEA to identify conserved activin-responsive gene sets across datasets .

Experimental Design & Reproducibility

Q. What controls are essential for in vivo studies of activin-targeted therapies?

  • Vehicle controls : Administer PBS or carrier proteins (e.g., albumin) to account for injection artifacts .
  • Genetic background controls : Use littermate wild-type mice alongside transgenic models (e.g., activin-overexpressing strains) .
  • Dose titration : Test multiple doses of activin antagonists (e.g., follistatin-Fc fusion proteins) to establish therapeutic windows .

Q. How can researchers ensure reproducibility when studying activin isoforms with opposing functions (e.g., activin C as a tumor suppressor)?

  • Batch-to-batch validation : Confirm recombinant activin C activity using Smad2/3 phosphorylation assays in HEK293T cells .
  • Orthogonal assays : Combine IHC, RNA in situ hybridization, and proteomics to validate isoform expression in tissues .
  • Data sharing : Deposit raw RNA-seq and proteomics data in repositories like GEO or PRIDE for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Activins
Reactant of Route 2
Reactant of Route 2
Activins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.